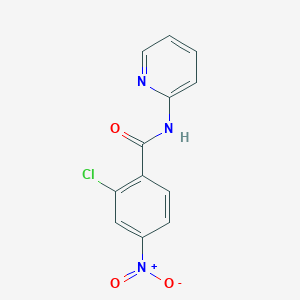

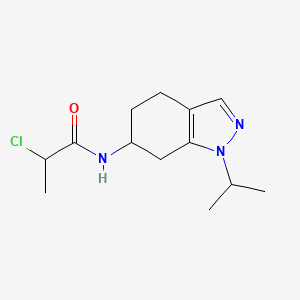

2-chloro-4-nitro-N-pyridin-2-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-nitro-N-pyridin-2-ylbenzamide is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals and organic synthesis. The compound is characterized by the presence of a chloro and a nitro group on a benzamide scaffold that is further substituted with a pyridinyl group. This structure is of interest in the context of photoreaction studies, crystal structure analysis, and synthesis of related compounds for biological activity investigations.

Synthesis Analysis

The synthesis of related compounds, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, involves key steps like the reaction of 1,2-phenylenediamine and the use of glycolic acid for the cyclization step to avoid by-products . Another study reports the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate for anticancer drugs, from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions . These methods highlight the importance of careful selection of starting materials and reaction conditions to achieve high yields and purity of the desired compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic and X-ray diffraction techniques. For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide adopts a monoclinic space group and is stabilized by pi-pi conjugation and hydrogen bonding interactions . Similarly, the X-ray structures of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazolium chloride and its pyridinium chloride derivative have been presented, providing insights into the molecular conformation and interactions .

Chemical Reactions Analysis

The photoreaction of 2-chloro-N-pyridinylbenzamides has been studied, revealing that photocyclization reactions are influenced by the presence of oxygen and sensitizers, suggesting a triplet state involvement in the reaction mechanism . The study proposes an intramolecular cyclization mechanism assisted by n-complexation of chlorine radical, leading to the formation of benzo[c]naphthyridinones . This demonstrates the complex nature of the reactions that this compound can undergo under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are closely tied to their molecular structures. The presence of halogen and nitro groups significantly influences the reactivity, as seen in the exploration of versatile reactions on 2-chloro-3-nitroimidazo[1,2-a]pyridine . The study of molecular salts of 2-chloro-4-nitrobenzoic acid, a structurally related compound, shows the occurrence of weak halogen bonds in the presence of strong hydrogen bonds, which are crucial for crystal stabilization .

Scientific Research Applications

Photochemical Behavior and Cyclization Mechanisms

The photochemical properties of 2-chloro-N-pyridinylbenzamides have been studied, revealing that these compounds undergo photocyclization to produce benzo[c]naphthyridinones with high yields. This process is influenced by the presence of oxygen and can be sensitized by triplet sensitizers like acetone or acetophenone. The mechanism involves an intramolecular cyclization of phenyl radicals assisted by π-complexation of chlorine radicals, indicating the potential for developing photoactivated processes in organic synthesis (Park et al., 2001).

Molecular Salts and Co-crystals with Halogen Bonds

Research on 2-chloro-4-nitrobenzoic acid, a closely related compound, has led to the synthesis of molecular salts with pyridyl and benzoic acid derivatives. This study highlights the role of halogen bonds alongside hydrogen bonds in the structural stability of the synthesized salts. Such findings underscore the compound's utility in designing molecular architectures with specific interaction patterns, potentially useful in materials science and pharmaceutical formulations (Oruganti et al., 2017).

Synthetic Utility in Organic Chemistry

The synthesis of 4-O- and C-substituted-7-azaindoles showcases the use of 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (related compounds) as precursors. These building blocks enable the formation of substituted 7-azaindole derivatives through nucleophilic displacement, highlighting the compound's synthetic flexibility and potential application in medicinal chemistry and drug discovery (Figueroa‐Pérez et al., 2006).

Novel Therapeutic and Biological Applications

Although the specific research on 2-chloro-4-nitro-N-pyridin-2-ylbenzamide does not directly address therapeutic uses due to the exclusion criteria, closely related compounds exhibit potent antimicrobial activity. This suggests a potential for the compound or its derivatives to be explored in the development of new antimicrobial agents, with further research needed to understand their mechanism of action and efficacy (Rashad et al., 2005).

properties

IUPAC Name |

2-chloro-4-nitro-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c13-10-7-8(16(18)19)4-5-9(10)12(17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPUXKZIFSNHJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2527615.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)

![2-[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2527621.png)

![4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2527623.png)

![7-(furan-2-ylmethyl)-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2527625.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2527630.png)